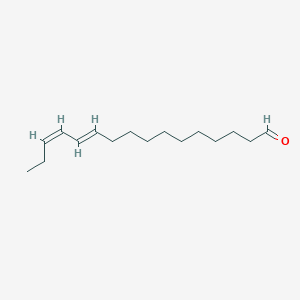
Propanoic acid, 2-hydroxy-, calcium salt (6:1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propanoic acid, 2-hydroxy-, calcium salt (6:1), also known as calcium lactate, is a calcium salt of lactic acid. It is commonly used in the food industry as a food additive and preservative. This compound is known for its ability to enhance the nutritional value of food products by providing a source of calcium, which is essential for bone health and various metabolic functions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Propanoic acid, 2-hydroxy-, calcium salt (6:1) can be synthesized through the neutralization of lactic acid with calcium carbonate or calcium hydroxide. The reaction typically involves the following steps:
Neutralization: Lactic acid is reacted with calcium carbonate or calcium hydroxide in an aqueous solution. [ \text{2CH}_3\text{CH(OH)COOH} + \text{CaCO}_3 \rightarrow \text{(CH}_3\text{CH(OH)COO)}_2\text{Ca} + \text{H}_2\text{O} + \text{CO}_2 ]
Filtration: The resulting solution is filtered to remove any insoluble impurities.
Crystallization: The filtered solution is then evaporated to obtain calcium lactate crystals.
Industrial Production Methods
In industrial settings, the production of propanoic acid, 2-hydroxy-, calcium salt (6:1) involves large-scale neutralization processes. The reaction conditions are optimized to ensure high yield and purity. The process includes:
Continuous Stirred Tank Reactors (CSTR): Lactic acid and calcium carbonate are continuously fed into a reactor, where the neutralization reaction occurs.
Filtration and Drying: The product is filtered and dried to obtain the final calcium lactate powder.
Analyse Des Réactions Chimiques
Types of Reactions
Propanoic acid, 2-hydroxy-, calcium salt (6:1) undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, calcium lactate can hydrolyze to form lactic acid and calcium ions.
Complexation: It can form complexes with other metal ions, enhancing its solubility and bioavailability.
Common Reagents and Conditions
Hydrolysis: Water is the primary reagent, and the reaction is typically carried out at room temperature.
Complexation: Metal ions such as magnesium or zinc can be used to form complexes with calcium lactate.
Major Products Formed
Hydrolysis: Lactic acid and calcium ions.
Complexation: Metal-lactate complexes.
Applications De Recherche Scientifique
Propanoic acid, 2-hydroxy-, calcium salt (6:1) has a wide range of scientific research applications:
Chemistry: Used as a reagent in various chemical reactions and as a source of calcium ions.
Biology: Studied for its role in cellular metabolism and calcium signaling pathways.
Medicine: Investigated for its potential use in calcium supplementation and treatment of calcium deficiencies.
Industry: Utilized in food preservation, fortification, and as a buffering agent.
Mécanisme D'action
The mechanism of action of propanoic acid, 2-hydroxy-, calcium salt (6:1) involves its dissociation into lactic acid and calcium ions. The calcium ions play a crucial role in various physiological processes, including:
Bone Health: Calcium ions are essential for bone mineralization and strength.
Metabolic Functions: Calcium ions act as cofactors for various enzymes involved in metabolic pathways.
Cell Signaling: Calcium ions are involved in intracellular signaling pathways, regulating processes such as muscle contraction and neurotransmitter release.
Comparaison Avec Des Composés Similaires
Similar Compounds
Calcium Gluconate: Another calcium salt used for calcium supplementation.
Calcium Carbonate: Commonly used as an antacid and calcium supplement.
Calcium Citrate: Known for its high bioavailability and use in dietary supplements.
Uniqueness
Propanoic acid, 2-hydroxy-, calcium salt (6:1) is unique due to its high solubility and bioavailability compared to other calcium salts. It is also less likely to cause gastrointestinal discomfort, making it a preferred choice for calcium supplementation.
Propriétés
Numéro CAS |
73324-20-6 |
|---|---|
Formule moléculaire |
C18H36CaO18+2 |
Poids moléculaire |
580.5 g/mol |
Nom IUPAC |
calcium;2-hydroxypropanoic acid |
InChI |
InChI=1S/6C3H6O3.Ca/c6*1-2(4)3(5)6;/h6*2,4H,1H3,(H,5,6);/q;;;;;;+2 |
Clé InChI |
ODFLPJQZKLTBIH-UHFFFAOYSA-N |
SMILES |
CC(C(=O)O)O.[Ca] |
SMILES canonique |
CC(C(=O)O)O.CC(C(=O)O)O.CC(C(=O)O)O.CC(C(=O)O)O.CC(C(=O)O)O.CC(C(=O)O)O.[Ca+2] |
Numéros CAS associés |
73324-20-6 5743-48-6 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![6-Bromo-1,4-dioxaspiro[4.7]dodecane](/img/structure/B3281324.png)



![3-{5-[(dimethylamino)sulfonyl]-1-methyl-1H-benzimidazol-2-yl}propanoic acid](/img/structure/B3281359.png)

![(3-[(Tert-butoxycarbonyl)amino]-2-oxopiperidin-1-YL)acetic acid](/img/structure/B3281375.png)


![3-[(Methylamino)methyl]-1lambda6-thiolane-1,1-dione](/img/structure/B3281403.png)

